molecular formula C14H24N2O5 B578551 4-Allyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate CAS No. 1263282-80-9

4-Allyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate

Cat. No.: B578551
CAS No.: 1263282-80-9
M. Wt: 300.355
InChI Key: ZMBRFAFKEZDMJB-UHFFFAOYSA-N
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Description

4-Allyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is a synthetic organic compound with the molecular formula C14H24N2O5. This compound features a piperazine ring substituted with allyl, tert-butyl, and hydroxymethyl groups, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the allyl and tert-butyl groups through alkylation reactions. The hydroxymethyl group is usually introduced via a hydroxymethylation reaction using formaldehyde under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Allyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the allyl group.

    Substitution: Nucleophilic substitution reactions can occur at the allyl or hydroxymethyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxyl group, forming a carboxylic acid derivative.

    Reduction: Saturation of the allyl group to form a propyl group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-Allyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new compounds.

Biology

In biological research, this compound can be used to study the effects of piperazine derivatives on biological systems. Its structural features make it a candidate for investigating enzyme interactions and receptor binding.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Research is ongoing to explore its potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its versatility makes it a valuable building block in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Allyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
  • 1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate

Uniqueness

Compared to similar compounds, 4-Allyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is unique due to the presence of the allyl group, which can undergo specific chemical reactions not possible with benzyl-substituted analogs. This provides additional versatility in synthetic applications and potential biological activities.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-O-tert-butyl 4-O-prop-2-enyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O5/c1-5-8-20-12(18)15-6-7-16(11(9-15)10-17)13(19)21-14(2,3)4/h5,11,17H,1,6-10H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBRFAFKEZDMJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1CO)C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677557
Record name 1-tert-Butyl 4-prop-2-en-1-yl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263282-80-9
Record name 1-tert-Butyl 4-prop-2-en-1-yl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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